

Physicochemical properties of 5-(Thiophen-3-yl)furan-2-carboxylic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-(Thiophen-3-yl)furan-2-carboxylic acid

Cat. No.: B1608311

[Get Quote](#)

An In-Depth Technical Guide to the Physicochemical Properties of **5-(Thiophen-3-yl)furan-2-carboxylic acid**

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Thiophen-3-yl)furan-2-carboxylic acid is a heterocyclic compound featuring a furan ring core linked to a thiophene ring. As a bifunctional molecule with both aromatic and carboxylic acid moieties, its physicochemical properties are of paramount importance for its application in medicinal chemistry and materials science. This guide provides a detailed examination of these properties, offering both established data and field-proven experimental protocols for their determination. The compound serves as a crucial intermediate in the synthesis of pharmaceuticals, organic electronic materials, and other biologically active agents^[1]. Understanding its acidity, solubility, and lipophilicity is fundamental to optimizing its use in cross-coupling reactions, developing organic semiconductors, and designing novel therapeutic candidates^[1].

Compound Profile & Core Properties

The structural arrangement of **5-(Thiophen-3-yl)furan-2-carboxylic acid**, with its electron-rich heterocyclic systems and the acidic carboxylic group, dictates its chemical behavior and physical characteristics. While extensive experimental data for this specific molecule is not

widely published, we can infer its properties from closely related analogues and standard chemical principles.

Key Identifiers and Structural Information

Property	Value	Source
IUPAC Name	5-(Thiophen-3-yl)furan-2-carboxylic acid	-
Synonyms	2-Furancarboxylic acid, 5-(3-thienyl)-	[2]
CAS Number	560993-95-5	[1][2]
Molecular Formula	C ₉ H ₆ O ₃ S	[1][3]
Molecular Weight	194.21 g/mol	[1][2][3]
Canonical SMILES	C1=CC(=CS1)C2=CC=C(O2)C(=O)O	-

Estimated Physicochemical Data

The following table summarizes key physicochemical properties. Where direct experimental data is unavailable, values are estimated based on well-characterized structural analogues like 2-thiophenecarboxylic acid and 2-furancarboxylic acid.

Property	Estimated Value	Rationale & Comparative Data
Physical State	Solid at 25°C	Heterocyclic carboxylic acids like 2-thiophenecarboxylic acid are typically crystalline solids[4][5].
Melting Point	~130-150 °C	Based on analogues: 2-Thiophenecarboxylic acid (125-127 °C)[4][5] and 2-Furancarboxylic acid (133.5 °C)[6].
Acidity (pKa)	~3.4 - 3.6	The pKa of 2-thiophenecarboxylic acid is 3.49[4]. The electronic nature of the linked furan ring is expected to have a minor influence.
Lipophilicity (LogP)	~1.8 - 2.2	Calculated based on analogues: 2-Thiophenecarboxylic acid (LogP: 1.57)[4] and 2-Furancarboxylic acid (LogP: 0.64)[6]. The addition of the thiophene/furan ring increases lipophilicity.
Aqueous Solubility	Sparingly soluble	The carboxylic acid group enhances water solubility, but the large, aromatic heterocyclic system limits it. Analogues are soluble in hot water[4].

Spectroscopic and Analytical Characterization

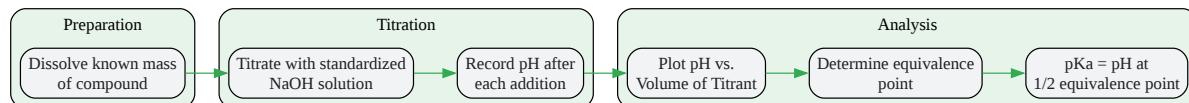
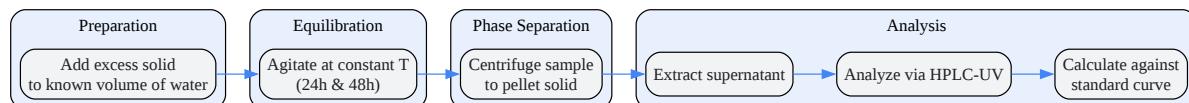
Confirming the identity and purity of **5-(Thiophen-3-yl)furan-2-carboxylic acid** is critical.

Standard spectroscopic methods are employed for this purpose.

- ^1H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the protons on the furan and thiophene rings. The chemical shifts and coupling constants of these aromatic protons provide definitive structural confirmation of the substitution pattern. A broad singlet corresponding to the carboxylic acid proton would also be observable, typically downfield.
- ^{13}C NMR (Carbon Nuclear Magnetic Resonance): The carbon spectrum will show signals for each unique carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid (typically \sim 160-170 ppm) and the carbons of the two heterocyclic rings.
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the exact mass and elemental composition ($\text{C}_9\text{H}_6\text{O}_3\text{S}$). The fragmentation pattern can provide further structural insights.
- Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands. A strong, broad absorption in the region of $2500\text{-}3300\text{ cm}^{-1}$ is indicative of the O-H stretch of the carboxylic acid. A sharp, strong peak around $1680\text{-}1710\text{ cm}^{-1}$ corresponds to the C=O (carbonyl) stretch.

Experimental Protocols for Physicochemical Determination

The following section details step-by-step methodologies for quantifying the key physicochemical properties of the title compound. The rationale behind each step is provided to ensure a trustworthy and self-validating experimental design.



Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol follows the OECD Guideline 105 for determining water solubility, a critical parameter for drug formulation and environmental assessment.

Causality: The shake-flask method is the gold standard for determining the saturation solubility of a compound. By agitating an excess of the solid with water until equilibrium is reached, we ensure the aqueous phase is truly saturated, providing an accurate measurement.

Methodology:

- Preparation: Add an excess amount of **5-(Thiophen-3-yl)furan-2-carboxylic acid** to a known volume of deionized water in a sealed, temperature-controlled flask.
- Equilibration: Agitate the flask in a mechanical shaker or stirrer at a constant temperature (e.g., 25°C) for a minimum of 24 hours to ensure equilibrium is reached. A second time point (e.g., 48 hours) should be tested to confirm that solubility has not changed.
- Phase Separation: Cease agitation and allow the suspension to settle. Centrifuge the sample at high speed to pellet any undissolved solid.
- Sampling & Analysis: Carefully extract a known volume of the clear supernatant. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection at the compound's λ_{max} .
- Quantification: Calculate the solubility (e.g., in mg/mL or mol/L) by comparing the analytical response to a standard curve prepared with known concentrations of the compound.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-(Thiophen-3-yl)furan-2-carboxylic acid [myskinrecipes.com]
- 2. 560993-95-5 CAS MSDS (5-thiophen-3-yl-furan-2-carboxylic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. 2-Thiophenecarboxylic acid CAS#: 527-72-0 [m.chemicalbook.com]
- 5. Thiophene-2-carboxylic acid - Wikipedia [en.wikipedia.org]
- 6. 2-Furancarboxylic acid | C5H4O3 | CID 6919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Physicochemical properties of 5-(Thiophen-3-yl)furan-2-carboxylic acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1608311#physicochemical-properties-of-5-thiophen-3-yl-furan-2-carboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com